molecular formula C9H13ClFN B3371721 (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride CAS No. 77210-51-6

(S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride

Cat. No.: B3371721
CAS No.: 77210-51-6
M. Wt: 189.66 g/mol
InChI Key: FFNQOHOAUOFPIH-FVGYRXGTSA-N
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Description

(S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride is a useful research compound. Its molecular formula is C9H13ClFN and its molecular weight is 189.66 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-fluoro-3-phenylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNQOHOAUOFPIH-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Modern Medicinal Chemistry and Chemical Biology Research

In the realm of modern medicinal chemistry, the design and synthesis of molecules with precisely defined structural and stereochemical features are paramount for probing biological systems. (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride emerges as a significant entity in this context. Its structural architecture, combining a phenylpropylamine core with a strategically placed fluorine atom and a specific stereochemical configuration, makes it a compelling subject for a range of research applications.

Chemical biology, a field that employs chemical techniques to solve biological problems, benefits from the availability of such specific molecular probes. The introduction of the fluorine atom and the defined stereochemistry of this compound allow researchers to investigate the intricate interactions between small molecules and their biological targets with a high degree of precision. This enables a deeper understanding of enzyme mechanisms, receptor binding, and other fundamental biological pathways.

Strategic Significance of Fluorine Substitution in Amine Structures for Research Purposes

The incorporation of fluorine into pharmacologically active molecules is a well-established and powerful strategy in medicinal chemistry. The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical and biological properties in several advantageous ways.

The high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups, such as the amine in the phenylpropylamine structure. This modification can impact the molecule's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and binding interactions with target proteins.

Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound. By blocking sites susceptible to metabolic degradation by enzymes, fluorination can increase a molecule's half-life in biological systems, a desirable property in the development of therapeutic agents. The presence of fluorine can also influence the conformation of a molecule, locking it into a specific shape that may be more favorable for binding to its biological target.

Interactive Table: Impact of Fluorine Substitution on Molecular Properties

PropertyEffect of Fluorine SubstitutionRationale
pKa of Amine Group Can be loweredThe strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton.
Metabolic Stability Often increasedThe high strength of the C-F bond makes it resistant to enzymatic cleavage, a common metabolic pathway.
Binding Affinity Can be enhancedFluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. It can also alter the conformation of the molecule to better fit the binding site.
Lipophilicity Can be increasedThe substitution of hydrogen with fluorine can increase the overall lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Enantiomeric Purity and Its Pivotal Role in Stereospecific Biological Investigations

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the different enantiomers of a chiral molecule can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, have a different pharmacological profile, or even be toxic.

The use of enantiomerically pure compounds, such as (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride, is therefore crucial for stereospecific biological investigations. By studying a single enantiomer, researchers can unequivocally attribute the observed biological effects to that specific stereoisomer. This precision is essential for understanding the structure-activity relationships of a compound and for developing safe and effective drugs. The use of racemic mixtures, which contain equal amounts of both enantiomers, can lead to ambiguous or misleading results.

Overview of Research Trajectories for Phenylpropylamine Derivatives in Chemical Sciences

Strategies for Asymmetric Synthesis of Chiral Amines

The preparation of single-enantiomer compounds is a primary goal in modern organic synthesis. ub.edu Methodologies for achieving this include stereoselective synthesis from prochiral substrates, which introduces chirality using a chiral catalyst or auxiliary. ub.edu These approaches are critical for producing enantiopure drugs, which offer benefits like improved efficacy and reduced toxicity compared to their racemic counterparts. ub.edu

Chiral auxiliary-mediated synthesis is a robust strategy for controlling stereochemistry. wikipedia.org This method involves the temporary attachment of a chiral group to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com

Commonly used auxiliaries include oxazolidinones, pseudoephedrine, and tert-butanesulfinamide. wikipedia.orgyale.edu For instance, amides derived from pseudoephedrine and its analogue, pseudoephenamine, are widely used in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. nih.gov Pseudoephenamine has shown exceptional stereocontrol in reactions forming quaternary carbon centers, in some cases providing superior diastereoselectivity compared to pseudoephedrine. nih.gov In the synthesis of α-fluoro-imides, chiral oxazolidinone auxiliaries attached to enamides have been used to direct the stereoselective fluorination of the double bond. nih.gov

Table 1. Comparison of Diastereoselectivities in Alkylation Reactions Using Pseudoephenamine and Pseudoephedrine Auxiliaries nih.gov
SubstrateElectrophileAuxiliaryDiastereomeric Ratio (dr)
α-Methyl-α,β-unsaturated amideMeIPseudoephenamine>98:2
α-Methyl-α,β-unsaturated amideMeIPseudoephedrine97:3
α-Methyl-α,β-unsaturated amideEtIPseudoephenamine>98:2
α-Methyl-α,β-unsaturated amideEtIPseudoephedrine96:4
α-Propyl-α,β-unsaturated amideMeIPseudoephenamine>98:2
α-Propyl-α,β-unsaturated amideMeIPseudoephedrine98:2

Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. This field includes transition metal catalysis and organocatalysis.

A significant challenge in synthesizing fluorinated compounds is controlling the reactivity of the fluoride (B91410) source. acs.org Recently, hydrogen bonding phase-transfer catalysis (HB-PTC) has emerged as a powerful method for the enantioselective synthesis of β-fluoroamines. acs.orgresearchgate.net This approach uses a chiral bis-urea catalyst to solubilize and activate potassium fluoride (KF), a safe and inexpensive fluoride source, by forming a chiral complex. acs.orgnih.gov This complex then reacts with an in-situ formed meso-aziridinium ion to deliver the β-fluoroamine product with high yield and enantioselectivity. acs.org This method is operationally simple and has been successfully applied to a range of substrates. acs.org

Table 2. Enantioselective Synthesis of β-Fluoroamines via Hydrogen Bonding Phase-Transfer Catalysis acs.org
Substrate Precursor (β-haloamine)Yield (%)Enantiomeric Ratio (e.r.)
N-Cbz-N-(2-chloro-1,2-diphenylethyl)aniline8593:7
N-Boc-N-(2-chloro-1,2-diphenylethyl)aniline8192:8
N-Cbz-N-(2-chloro-1-(4-methoxyphenyl)-2-phenylethyl)aniline8796:4
N-Cbz-N-(2-chloro-1-(4-chlorophenyl)-2-phenylethyl)aniline7894:6
N-Cbz-N-(2-chloro-1-(naphthalen-2-yl)-2-phenylethyl)aniline8495:5

Organocatalysis, which uses small organic molecules as catalysts, has also been employed for asymmetric fluorination reactions. cas.cn For example, chiral Brønsted base catalysts have been used for the enantioselective synthesis of Boc-protected β-amino-α-fluoro-nitroalkanes. whiterose.ac.uk

Biocatalysis utilizes enzymes for chemical transformations, offering high selectivity and mild reaction conditions. illinois.edumdpi.com Amine transaminases (ATAs), particularly ω-transaminases (ω-TAs), are valuable biocatalysts for synthesizing chiral primary amines from prochiral ketones. mdpi.comnih.gov These enzymes use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to transfer an amino group from an amino donor (like L-alanine) to a ketone acceptor. illinois.edumdpi.com

The application of ω-TAs can be challenging due to unfavorable reaction equilibria and product inhibition. nih.govnih.gov To overcome this, strategies such as in-situ product removal have been developed. mdpi.com For example, coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC) can effectively shift the equilibrium by converting the pyruvate by-product into volatile acetaldehyde (B116499) and carbon dioxide. mdpi.com

Both (S)- and (R)-selective ω-transaminases have been developed, allowing for the synthesis of either enantiomer of a chiral amine with high optical purity. illinois.edu More recently, reductive aminases (RedAms) from fungal species have been applied to the asymmetric synthesis of β-fluoro primary and secondary amines from α-fluoroacetophenones, achieving high conversion and enantiomeric excess. whiterose.ac.uk This biocatalytic approach overcomes the 50% yield limit of kinetic resolutions and provides access to a broader range of chiral fluoroamines. whiterose.ac.uk

Precursor Chemistry and Stereoselective Intermediate Derivations

The synthesis of this compound relies on the availability of suitable precursors that can be converted into the target molecule with stereochemical control. Common precursors for β-fluoroamines include appropriately substituted aziridines, α-fluoro ketones, or styrenes. ucla.eduorganic-chemistry.orggoogle.com

One effective strategy is the hydrofluorination of aziridines. Lewis base catalysis can be used to generate amine-HF reagents in situ from sources like benzoyl fluoride, which then open the aziridine (B145994) ring to form β-fluoroamines. ucla.eduorganic-chemistry.org This method has a broad scope and can be applied to various N-protected aziridines. ucla.edu

Another route involves the asymmetric reduction of a precursor ketone. For instance, (S)-3-chloro-1-phenyl-1-propanol, an intermediate for related compounds, can be synthesized via the asymmetric reduction of 3-chloropropiophenone (B135402) using a borane (B79455) complex and a chiral oxazaborolidine catalyst (CBS). googleapis.comciac.jl.cn This chiral alcohol can then be further manipulated to introduce the amine and fluorine functionalities. A general pathway could involve the conversion of a precursor like 1-phenyl-2-propanone into a chiral amine using methods described in section 2.1, followed by stereoselective fluorination. Alternatively, an α-fluoroketone precursor could be aminated using biocatalytic methods like reductive aminases. whiterose.ac.uk

Optimization of Reaction Conditions for Maximizing Enantiopure Product Yields

Achieving high yields and enantioselectivity in asymmetric synthesis requires careful optimization of reaction conditions. Key parameters include temperature, solvent, catalyst loading, and reactant concentrations.

In the hydrogen bonding phase-transfer catalysis for β-fluoroamine synthesis, it was found that catalyst loading could be reduced from 15 mol% to 3 mol% by lowering the reaction temperature, which afforded the product in good yield and high enantiomeric ratio. acs.org In the synthesis of α-fluoro-imides using chiral enamides, the concentration of water in the solvent was found to be a critical parameter. nih.gov Anhydrous conditions gave very low yields, while the addition of a small amount of water (e.g., 2% H₂O in acetonitrile) significantly improved the reaction efficiency without compromising diastereoselectivity. nih.gov

Modern techniques like continuous flow chemistry and computational chemistry are also being used to accelerate the optimization of reaction parameters. rroij.com Flow systems allow for rapid screening of conditions and offer better control, while computational methods can help predict reaction outcomes and guide the design of synthetic routes. rroij.com

Methodologies for Enantiomeric Purity Determination in Synthetic Research (e.g., advanced chiral chromatography techniques)

Determining the enantiomeric purity of a synthesized compound is essential to validate the success of an asymmetric reaction. openochem.orgamericanpharmaceuticalreview.com The most widely used and reliable method for this is chiral chromatography, which includes techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). openochem.orgwikipedia.org

Chiral chromatography separates enantiomers by using a chiral stationary phase (CSP). openochem.orgwikipedia.org The enantiomers in the mixture interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes. openochem.org Because diastereomers have different physical properties, they travel through the column at different rates, leading to their separation. openochem.org The amount of each enantiomer is then quantified, typically by a UV or fluorescence detector. uma.es

The enantiomeric purity is usually expressed as enantiomeric excess (% ee), which is calculated from the relative amounts (often peak areas from the chromatogram) of the two enantiomers (R and S): % ee = |(R - S) / (R + S)| * 100. openochem.org For a reaction to be considered highly successful, the enantiomeric excess of the desired product should be very high, often exceeding 99% ee. illinois.edu

Exploration of Molecular Targets and Ligand-Receptor Binding Profiles (in vitro/ex vivo Research)

The phenylpropylamine scaffold is a common feature in many biologically active compounds, suggesting that this compound may interact with a variety of molecular targets, including receptors and neurotransmitter transporters.

Receptor Binding Affinity Studies (e.g., Dopamine, Serotonin, Sigma Receptors)

Compounds structurally related to phenylpropylamine have demonstrated affinity for several key receptor systems implicated in neurotransmission.

Dopamine Receptors: The phenylpropylamine skeleton is a core component of molecules that interact with dopamine receptors. While specific binding affinities for this compound are not available, phenylpropanolamine, a related compound, is known to act as a partial agonist at the D1 dopamine receptor. drugbank.com

Serotonin Receptors: The potential for interaction with serotonin receptors is also present. For instance, many compounds with a phenylalkylamine structure show varying affinities for different 5-HT receptor subtypes.

Sigma Receptors: Research has shown that phenylpropylamines can exhibit significant affinity for sigma receptors. These receptors are involved in a wide range of cellular functions and are a target for various psychoactive drugs. The length of the alkyl chain in phenylalkylamines can influence the affinity for sigma receptor subtypes.

Table 1: Representative Receptor Binding Affinities of Phenylpropylamine Analogs

Compound Receptor Subtype Binding Affinity (Ki, nM)
Phenylpropanolamine D1 Dopamine Partial Agonist
Analog X Sigma-1 15
Analog Y Sigma-2 8

Note: This table presents hypothetical data for illustrative purposes, as direct binding data for this compound is not available.

Neurotransmitter Transporter Interaction Studies (e.g., reuptake inhibition mechanisms)

A primary mechanism of action for many phenylpropylamine-based compounds is the inhibition of monoamine neurotransmitter reuptake. Phenylpropanolamine, for example, acts as a releasing agent for norepinephrine and, to a lesser extent, dopamine. wikipedia.org This action is achieved by interacting with the respective neurotransmitter transporters, leading to an increase in the synaptic concentration of these neurotransmitters. It is plausible that this compound could exhibit similar activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).

Table 2: Monoamine Transporter Interaction Profile of Related Compounds

Compound Transporter Action Potency (IC50, nM)
Phenylpropanolamine NET Releasing Agent -
Phenylpropanolamine DAT Releasing Agent (10-fold lower than NET)
Amphetamine DAT/NET Releasing Agent High

Note: This table provides a comparative overview of the actions of related compounds to infer potential activities for this compound.

Enzyme Inhibition/Activation Profiles (e.g., O-acetylserine sulfhydrylase)

The introduction of a fluorine atom into a molecule can sometimes confer the ability to interact with specific enzymes. While there is no direct evidence of this compound inhibiting O-acetylserine sulfhydrylase, studies on fluoroalanine derivatives have shown that they can act as inhibitors of this enzyme. nih.govnih.govsemanticscholar.org O-acetylserine sulfhydrylase is a pyridoxal 5'-phosphate-dependent enzyme involved in the biosynthesis of L-cysteine in bacteria and plants. nih.govnih.govsemanticscholar.org The mechanism of inhibition by some fluoro-compounds involves the formation of a stable intermediate with the enzyme's cofactor. nih.govnih.govsemanticscholar.org This suggests a potential, though speculative, avenue of enzymatic interaction for fluorinated compounds like this compound.

Cellular Signaling Pathway Modulation in Controlled In Vitro Models

Direct research on the modulation of cellular signaling pathways by this compound is not currently available. However, based on its potential interactions with G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors, and its possible effects on neurotransmitter transporters, it can be inferred that this compound could influence downstream signaling cascades. For instance, activation of D1-like dopamine receptors typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. Conversely, interaction with monoamine transporters would alter the extracellular concentrations of neurotransmitters, thereby indirectly modulating a wide array of signaling pathways in target neurons.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of phenylpropylamine derivatives is highly dependent on their chemical structure. Modifications to the phenyl ring, the propyl chain, and the amine group can significantly alter a compound's potency, selectivity, and mechanism of action.

Influence of Fluoro-Substitution Position on Biological Activity

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and selectivity. nih.gov The position of the fluorine atom on the phenyl ring or the alkyl chain of a phenylpropylamine can have a profound impact on its biological activity.

Studies on substituted amphetamines and cathinones have demonstrated that halogen substitution on the phenyl ring can alter the compound's potency and its relative activity at different monoamine transporters. nih.gov For example, a para-chloro substitution has been shown to augment the relative potency at the serotonin transporter. nih.gov While this is a different halogen and a slightly different scaffold, it highlights the principle that the position and nature of the halogen substituent are critical determinants of pharmacological activity. In the case of this compound, the fluorine is on the propyl chain, which is less common. This placement would significantly influence the molecule's electronic properties and conformation, and by extension, its interaction with biological targets. Further research is needed to elucidate the specific structure-activity relationships for this class of fluorinated phenylpropylamines.

Based on a comprehensive search of available scientific literature, there is currently no specific published research on the mechanistic investigations, molecular interactions, or computational modeling of This compound . While this compound is available commercially as a research chemical, detailed studies concerning its stereochemical impact, ligand-target recognition, and computational analyses as specified in the requested outline have not been publicly documented.

Therefore, it is not possible to provide an article with detailed, scientifically accurate research findings that focuses solely on this specific compound as requested. Generating content for the specified sections would require extrapolating from research on analogous but distinct compounds, which would not adhere to the strict requirement of focusing exclusively on "this compound".

General principles from related fields suggest hypothetical areas of investigation:

Stereochemical Impact: Research on other chiral fluorinated phenethylamines often demonstrates that stereochemistry is crucial for receptor binding and functional activity. The (S)-enantiomer would be expected to have a distinct binding affinity and efficacy at putative targets compared to its (R)-enantiomer, a common phenomenon in pharmacology. The introduction of fluorine can alter metabolic stability and electronic properties, which in turn influences interactions with biological targets.

Computational Modeling: Were such studies to be conducted, they would likely involve:

Molecular Docking: Simulating the binding of the (S)-enantiomer into the active sites of potential protein targets (e.g., monoamine transporters, trace amine-associated receptors, or various serotonin receptors) to predict binding affinity and orientation.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties such as electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO) to understand the molecule's reactivity and potential interaction points.

Molecular Dynamics Simulations: Simulating the dynamic movement of the ligand-protein complex over time to assess the stability of the binding pose and observe conformational changes.

However, without specific studies on this compound, any discussion remains speculative. Accurate data tables and detailed research findings as requested cannot be generated.

In Vitro Functional Assays in Cell Lines and Isolated Tissue Preparations

In vitro functional assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and tissue level. These assays can elucidate mechanisms of action and provide initial insights into potential therapeutic applications.

Receptor-Mediated Functional Readouts (e.g., adenylate cyclase activity, intracellular calcium mobilization)

This subsection would typically present data on how this compound interacts with specific cellular receptors. Standard assays measure downstream signaling events following receptor activation or inhibition. For instance, changes in adenylate cyclase activity would indicate effects on G-protein coupled receptors that modulate cyclic AMP (cAMP) levels. Similarly, assays for intracellular calcium mobilization would reveal interactions with receptors that signal through the phospholipase C pathway. No studies detailing these functional readouts for the specified compound were identified.

Neurotransmitter Uptake and Release Assays in Synaptosomal Preparations

Given the structural similarity of the compound to phenylpropylamine derivatives, which are known to interact with the central nervous system, neurotransmitter uptake and release assays would be highly relevant. These experiments, often conducted using synaptosomes (isolated nerve terminals), would quantify the compound's ability to inhibit or promote the reuptake or release of key neurotransmitters such as dopamine, norepinephrine, and serotonin. Such data would be critical in understanding its potential psychoactive or neurological effects. However, no published data from such assays for this compound are available.

Cellular Viability and Proliferation Studies (e.g., specific cancer cell lines)

To explore potential cytotoxic or anti-proliferative effects, the compound would be tested against a panel of human cancer cell lines. Assays such as the MTT or MTS assay, which measure metabolic activity as an indicator of cell viability, would be employed. Data would typically be presented as IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%. No such studies have been reported for this compound.

Apoptotic Pathway Induction and Related Biochemical Markers (e.g., caspase activity, mitochondrial superoxide (B77818) radical production)

Should a compound demonstrate anti-proliferative activity, further studies would investigate the mechanism of cell death, particularly whether it induces apoptosis (programmed cell death). This would involve measuring the activity of key apoptotic enzymes like caspases (e.g., caspase-3, -7, -9) and assessing markers of mitochondrial stress, such as the production of superoxide radicals. Flow cytometry analysis using annexin (B1180172) V and propidium (B1200493) iodide staining would also be used to quantify apoptotic and necrotic cell populations. No research on the apoptotic effects of this compound has been published.

Biochemical Characterization in Subcellular Fractions (e.g., microsomal and cytosolic enzyme systems)

This area of investigation would focus on the compound's interaction with major drug-metabolizing enzyme systems. Experiments using liver microsomes and cytosolic fractions from various species (including human) would be conducted to assess the compound's potential to inhibit or induce enzymes such as cytochrome P450 (CYP) isoforms. This information is crucial for predicting potential drug-drug interactions. No data on the biochemical characterization of this compound in subcellular fractions is currently available.

Investigation of Enzymatic Biotransformation and Metabolite Elucidation (in vitro/ex vivo)

Understanding the metabolic fate of a compound is a critical component of its preclinical evaluation. In vitro and ex vivo studies using systems such as liver slices, hepatocytes, and microsomal preparations would be used to identify the metabolic pathways and the chemical structures of the resulting metabolites. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are typically employed for this purpose. This information helps in understanding the compound's clearance mechanisms and identifying any potentially active or toxic metabolites. There are no published studies on the biotransformation or metabolite elucidation of this compound.

Role of Cytochrome P450 Enzymes and Other Xenobiotic-Metabolizing Enzymes

The metabolism of amphetamine and its analogs is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. contemporaryclinic.comnih.gov Specifically, CYP2D6 is a key enzyme in the metabolism of many amphetamine-like substances. contemporaryclinic.com The introduction of a fluorine atom onto the phenyl ring, as seen in this compound, is a common strategy in medicinal chemistry to alter a compound's metabolic profile. researchgate.netresearchgate.netmdpi.com

Fluorine substitution can block sites susceptible to oxidative metabolism, potentially increasing the metabolic stability of the compound. researchgate.net For instance, para-hydroxylation is a common metabolic pathway for amphetamines, and a fluorine atom at this position would prevent this transformation. researchgate.net Studies with other fluorinated amphetamines, such as 4-fluoromethamphetamine (4-FMA), have shown that metabolism is still mediated by CYP enzymes, including CYP2D6, CYP2E1, and CYP3A4, in in vitro models. nih.gov While specific data for this compound is unavailable, it is plausible that its metabolism would also involve these key xenobiotic-metabolizing enzymes.

In Vivo Behavioral and Neurochemical Studies (Controlled Animal Models)

Assessment of Locomotor Activity and Motor Phenotypes

While no studies have specifically investigated the locomotor effects of this compound, research on structurally similar compounds, such as fluorinated amphetamine analogs, provides some insights. Compounds like 2-fluoroamphetamine (B239227) (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA) have been shown to produce dose-dependent increases in locomotor activity in rodents, which is a characteristic effect of psychostimulants. nih.gov

The potency and efficacy of these analogs can vary depending on the position of the fluorine atom. For example, in one study, 2-FA and 3-FA showed peak locomotor stimulant effects similar to methamphetamine, while 2-fluoromethamphetamine (B12719950) (2-FMA) and 4-fluoromethamphetamine (4-FMA) were weaker stimulants. nih.gov It is therefore anticipated that this compound would also exhibit stimulant-like effects on locomotor activity in animal models.

Table 1: Comparative Locomotor Stimulant Effects of Fluorinated Amphetamine Analogs in Mice No specific data is available for this compound. The data below is for comparative purposes and is derived from studies on related compounds.

CompoundPotency (ED₅₀, mg/kg)Peak Effect (relative to methamphetamine)
Methamphetamine~0.4-0.8High
2-Fluoroamphetamine (2-FA)~1.0-2.0High
3-Fluoroamphetamine (3-FA)~1.0-2.0High
4-Fluoroamphetamine (4-FA)Not specifiedModerate
2-Fluoromethamphetamine (2-FMA)~0.4Low
3-Fluoromethamphetamine (3-FMA)~1.0-2.0High
4-Fluoromethamphetamine (4-FMA)~7.4Low

Source: Adapted from Gatch et al., 2025. nih.gov

Neurotransmitter Dialysate Output Analysis in Specific Brain Regions

Specific in vivo microdialysis data for this compound are not available. However, studies on related compounds provide a framework for its expected neurochemical profile. Amphetamine and its analogs are known to increase extracellular levels of monoamine neurotransmitters, particularly dopamine and norepinephrine, in brain regions associated with reward and motor control, such as the striatum and nucleus accumbens. nih.gov

Research on para-fluoroamphetamine (p-FA or 4-FA) has demonstrated that it significantly increases extracellular dopamine levels in the rat striatum. nih.gov One study reported that 4-FA administration in rats led to a substantial increase in dopamine levels, although to a lesser extent than amphetamine itself. nih.gov Another fluorinated analog, 6-fluoro-m-tyrosine (FMT), was studied for its effects on dopamine release in the rat striatum, though it did not produce the same dopamine-induced behavioral effects as its parent compound. bu.edunih.gov This highlights that the position of the fluorine atom and other structural features are critical in determining the neurochemical effects. It is hypothesized that this compound, being a structural analog of amphetamine, would likely act as a monoamine releaser, leading to increased synaptic concentrations of dopamine and other neurotransmitters.

Table 2: Illustrative Neurotransmitter Release Profile of a Related Compound (para-Fluoroamphetamine) in Rat Striatum No specific data is available for this compound. The data below for para-fluoroamphetamine is for illustrative purposes.

NeurotransmitterPeak Increase (% of Baseline)
Dopamine~850%
Serotonin~30%

Source: Adapted from Marona-Lewicka et al., 1995 and Baumann et al., 2011. nih.govnih.gov

Advanced Analytical Methodologies for Research on S 1 Fluoro 3 Phenyl 2 Propylamine Hydrochloride

High-Resolution Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the detection and quantification of (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride. The choice between gas and liquid chromatography is often dictated by the sample matrix and the specific research question.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of amphetamine-type substances. pjps.pktaylorfrancis.com For compounds like this compound, which are amenable to GC analysis, this method offers high chromatographic resolution and sensitive detection, making it suitable for trace analysis. The use of tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (GC-HRMS) further enhances selectivity and sensitivity, which is critical when dealing with low concentrations or complex mixtures. chromatographyonline.com

A significant consideration in the GC-MS analysis of amphetamines is the use of derivatization. This chemical modification process can improve the chromatographic properties of the analyte, such as peak shape and thermal stability, and can also produce characteristic mass fragments that aid in identification. gcms.czresearchgate.net For instance, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) is a common practice before GC-MS analysis of amphetamines. jfda-online.com The table below summarizes typical parameters for GC-MS analysis of related compounds.

Table 1: Illustrative GC-MS Parameters for Amphetamine-Type Substance Analysis

ParameterTypical ConditionsRationale
Column Low-bleed capillary columns (e.g., Rxi-5Sil MS)Provides high inertness and stability, especially with harsh derivatization reagents, leading to better peak shapes and longer column lifetime. gcms.cz
Injection Mode SplitlessMaximizes the transfer of analyte onto the column, enhancing sensitivity for trace analysis. gcms.cz
Derivatization Agent Heptafluorobutyric anhydride (HFBA) or Trifluoroacetic anhydride (TFAA)Improves volatility and thermal stability, and generates characteristic high molecular weight fragments for mass spectral identification. jfda-online.comresearchgate.net
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Increases sensitivity and selectivity by monitoring specific ions or ion transitions characteristic of the analyte. researchgate.netnih.gov

For the analysis of this compound in complex biological matrices such as blood, plasma, and urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. nih.govnih.gov This technique is particularly advantageous as it often does not require the derivatization step that is common in GC-MS, thus simplifying sample preparation. lcms.cz The use of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS/MS provides rapid and highly efficient separations, which is crucial for high-throughput analysis in research. lcms.czunb.brnih.gov

The high sensitivity and selectivity of LC-MS/MS make it ideal for quantifying low levels of the analyte and its potential metabolites in biological fluids. nih.govlcms.cz This is essential for pharmacokinetic and metabolic studies. The development of robust LC-MS/MS methods involves careful optimization of chromatographic conditions and mass spectrometric parameters to ensure accurate and reliable results.

Table 2: Representative UHPLC-MS/MS Method Parameters for Psychoactive Substance Analysis in Biological Fluids

ParameterTypical ConditionsSignificance
Chromatographic Column Reversed-phase C18 or Phenyl-Hexyl columnsProvides good retention and separation of polar and nonpolar analytes from endogenous matrix components. nih.govunitedchem.com
Mobile Phase Gradient elution with acetonitrile/methanol and water containing formic acid or ammonium (B1175870) formateOptimizes the separation of multiple analytes with varying polarities and enhances ionization efficiency in the mass spectrometer. nih.govunb.br
Ionization Source Electrospray Ionization (ESI) in positive modeEffectively ionizes amine-containing compounds like this compound. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. nih.gov

Since this compound is a chiral compound, the ability to separate and quantify its enantiomers is of significant research interest. Chiral chromatography, using either chiral stationary phases (CSPs) or chiral additives in the mobile phase, is the primary technique for this purpose. nih.govnih.gov High-performance liquid chromatography (HPLC) with polysaccharide-based or Cinchona alkaloid-based CSPs has been successfully employed for the enantioselective separation of fluorinated β-phenylalanine derivatives and other related chiral amines. nih.govu-szeged.hunih.gov

The separation of enantiomers is crucial as they can exhibit different pharmacological and toxicological profiles. nih.gov Therefore, validated enantioselective methods are necessary to accurately assess the disposition and effects of the (S)-enantiomer in research studies. Capillary electrophoresis (CE) with chiral selectors like cyclodextrins also represents a viable alternative for the enantioseparation of such compounds. nih.gov

Advanced Spectroscopic Methods for Molecular Interactions and Conformational Studies

Beyond chromatographic techniques, advanced spectroscopic methods provide invaluable insights into the molecular interactions and conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions. nih.gov It can provide detailed information about the binding site and the conformational changes that occur upon binding. For instance, 1H NMR can be used to observe changes in the chemical shifts of the ligand and the protein upon complex formation, helping to identify the specific parts of the molecule involved in the interaction. nih.govthermofisher.com

Fourier-Transform Infrared (FT-IR) spectroscopy is another valuable technique for analyzing binding modes. nih.govbruker.com By observing shifts in the vibrational frequencies of specific functional groups (e.g., amide I and amide II bands of a protein), FT-IR can reveal how a ligand interacts with its target protein. mdpi.com This can help to elucidate the nature of the binding forces, such as hydrogen bonding or electrostatic interactions. nih.gov

Table 3: Application of Spectroscopic Methods in Ligand-Protein Interaction Studies

TechniqueInformation GainedExample Application
NMR Spectroscopy Identification of binding site residues, conformational changes in ligand and protein, determination of binding affinity. nih.govObserving chemical shift perturbations in the 1H NMR spectrum of a transporter protein upon addition of an amphetamine analogue to map the binding pocket. nih.gov
FT-IR Spectroscopy Changes in protein secondary structure, involvement of specific functional groups in binding, nature of intermolecular interactions (e.g., hydrogen bonding). nih.govmdpi.comMonitoring shifts in the amide I and II bands of a receptor to understand conformational changes induced by ligand binding. mdpi.com

Development of Robust Sample Preparation and Extraction Methodologies for Research Matrices

The quality of analytical data is heavily dependent on the sample preparation and extraction procedures employed. acs.org For the analysis of this compound in various research matrices, it is essential to develop robust methods that can efficiently isolate the analyte from interfering substances. tandfonline.comnih.gov

Commonly used techniques for amphetamine-type substances include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netnih.gov LLE is a simple method but can be solvent-intensive. nih.gov SPE, on the other hand, offers cleaner extracts and the potential for automation, with mixed-mode cartridges being particularly effective for extracting amphetamines from biological fluids. unitedchem.comnih.gov

More recent developments include various microextraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which are miniaturized, consume less solvent, and can provide high enrichment factors. nih.govresearchgate.net The choice of extraction method will depend on the specific matrix, the required level of sensitivity, and the available instrumentation. For example, a simple protein precipitation step might be sufficient for a preliminary screening in plasma, while a more selective SPE protocol would be necessary for quantitative analysis at very low concentrations. acs.orgphenomenex.com

Future Research Directions and Conceptual Advancements for S 1 Fluoro 3 Phenyl 2 Propylamine Hydrochloride Research

Exploration of Polypharmacology and Multi-Targeting Strategies in In Vitro and Preclinical Models

The concept of polypharmacology, where a single chemical entity interacts with multiple biological targets, is a critical area of exploration for understanding the full spectrum of effects of (S)-1-fluoro-3-phenyl-2-propylamine hydrochloride. Future research should focus on systematically identifying these additional targets to build a comprehensive biological activity profile.

Initial screening can be performed using in silico (computational) methods. Ligand-based approaches can compare the structure of the compound to databases of molecules with known biological activities, predicting potential targets based on structural similarity. nih.govfrontiersin.org Structure-based methods, such as reverse docking, can computationally screen the compound against a wide array of protein structures to identify potential binding sites. nih.gov These computational predictions provide a roadmap for subsequent experimental validation. nih.gov

Once a multi-target profile is established, preclinical models are necessary to understand the physiological consequences of these interactions. Animal models can be used to investigate how engaging multiple targets simultaneously translates to behavioral and physiological effects. For example, studies could assess changes in locomotor activity, body temperature, and discriminative stimulus effects, which are characteristic endpoints for psychoactive compounds. nih.gov By correlating these in vivo effects with the in vitro multi-target profile, researchers can build a more complete picture of the compound's mechanism of action.

Development of Advanced Methodologies for Studying its Research Impact at the Systemic Level

To fully comprehend the research impact of this compound, it is essential to employ advanced analytical methodologies capable of detecting and quantifying the compound and its metabolites in complex biological matrices. The continuous emergence of novel psychoactive substances (NPS) has driven significant innovation in analytical toxicology, providing powerful tools for this research. oup.comthepoisonjournal.com

Hyphenated chromatographic techniques are the cornerstone of modern analytical methods. unodc.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for identifying and quantifying the parent compound and its metabolites in samples like blood serum. chemrxiv.orgnih.govnih.gov High-resolution mass spectrometry (HRMS) further enhances these capabilities, providing highly accurate mass measurements that facilitate the identification of unknown metabolites and distinguish between compounds with similar structures. nih.gov

Chiroptical spectroscopy methods, which are sensitive to a molecule's three-dimensional structure, offer a powerful way to study stereoisomers. Techniques like Raman optical activity (ROA) and vibrational circular dichroism (VCD) can distinguish between the (S)- and (R)-enantiomers in solution, which is crucial since different enantiomers can have vastly different biological activities. rsc.org The ability to perform enantioselective quantification is vital for understanding the compound's stereospecific metabolism and pharmacodynamics. nih.gov

These advanced methods can be integrated into a systems-level approach to understand the compound's disposition. This involves not only measuring concentrations in blood but also mapping its distribution in different tissues and characterizing the full range of metabolic pathways. Such a comprehensive analysis provides a clearer understanding of the compound's journey through a biological system, from absorption to elimination.

MethodologyPrinciplePrimary Application in ResearchAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds based on their physical and chemical properties, followed by mass-based detection.Identification and quantification of the parent compound and its volatile metabolites. chemrxiv.orgHigh chromatographic resolution, extensive spectral libraries for identification.Requires derivatization for non-volatile compounds; thermal degradation of some analytes. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds in the liquid phase, followed by two stages of mass analysis for high specificity.Highly sensitive and specific quantification of the parent compound and its metabolites in biological fluids. nih.govApplicable to a wide range of polar and non-volatile compounds; high sensitivity and specificity.Matrix effects can cause ion suppression or enhancement; less standardized than GC-MS. nih.gov
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratio with very high accuracy.Structural elucidation of unknown metabolites and definitive identification of compounds. nih.govProvides unambiguous elemental composition; enables retrospective data analysis.Higher instrument cost and complexity.
Vibrational Chiroptical Spectroscopy (VCD/ROA)Measures the differential interaction of chiral molecules with polarized light.Determination of absolute configuration and conformational analysis of chiral molecules in solution. rsc.orgProvides detailed structural information, including stereochemistry, without the need for crystallization. rsc.orgRequires higher sample concentrations; complex spectral interpretation.

Theoretical Frameworks for Predicting Biological Activity and Stereoselectivity in Novel Chemical Entities

The development and application of theoretical and computational frameworks are essential for accelerating research into novel chemical entities related to this compound. These in silico approaches can predict the biological activity and stereoselectivity of newly designed analogs, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established method that correlates variations in the chemical structure of a series of compounds with their biological activity. nih.gov By building a mathematical model based on known analogs, 3D-QSAR can predict the potency of novel, unsynthesized molecules. nih.gov This allows researchers to virtually screen large libraries of potential analogs and focus resources on those with the highest predicted activity.

Molecular docking is a structure-based method that predicts how a molecule binds to the three-dimensional structure of a protein target. nih.gov This technique can be used to rationalize the observed activity of the parent compound and to predict the binding affinity of new analogs. For chiral molecules, docking can predict which enantiomer will have a more favorable interaction with the chiral environment of a receptor's binding site, thus predicting stereoselectivity. nih.gov

More recently, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools in drug discovery. nih.govmdpi.com Deep learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new molecules. mdpi.commdpi.com These models can identify complex, non-linear relationships that are missed by traditional QSAR methods. nih.gov For example, AI models can be trained to predict mass spectrometry fragmentation patterns directly from a chemical structure, aiding in the identification of novel compounds in analytical screens. mdpi.com These advanced computational tools provide a powerful framework for guiding the design of new chemical entities with desired biological activities and stereochemical properties. nih.gov

Theoretical FrameworkDescriptionApplication in Analog DesignKey Benefit
Quantitative Structure-Activity Relationship (QSAR)Develops statistical models that correlate chemical structure descriptors with biological activity. nih.govPredicting the potency and activity of unsynthesized analogs.Enables high-throughput virtual screening of large compound libraries. nih.gov
Molecular DockingSimulates the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. nih.govPredicting binding affinity and orientation; rationalizing stereoselectivity.Provides a structural basis for understanding ligand-receptor interactions. nih.gov
Machine Learning / Artificial Intelligence (AI)Uses algorithms to learn patterns from large datasets of chemical and biological information. mdpi.commdpi.comPredicting a wide range of properties including bioactivity, toxicity, and metabolic fate. mdpi.comCan capture complex, non-linear relationships and improve prediction accuracy. nih.gov
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for biological activity.Designing novel molecules that fit the pharmacophore model of a specific target.Provides an abstract model for activity that can be used to design structurally diverse analogs.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride?

Answer:
Synthesis typically involves the hydrochloridation of the free amine precursor. A general approach includes:

  • Step 1 : React the free base [(S)-1-Fluoro-3-phenyl-2-propylamine] with hydrochloric acid in anhydrous ethanol under nitrogen to form the hydrochloride salt.
  • Step 2 : Purify via recrystallization using ethanol-diethyl ether mixtures to enhance crystallinity and remove impurities .
  • Validation : Confirm purity via melting point analysis and HPLC (≥98% purity threshold recommended).

Basic: How should researchers assess the stability of this compound under laboratory conditions?

Answer:

  • Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and humidity (40–80% RH). Monitor decomposition via TLC or HPLC over 14 days.
  • Key Findings : Hydrochloride salts of similar amines (e.g., ) are stable at room temperature but degrade in the presence of strong acids/bases. Store in airtight containers at 2–8°C .

Basic: What experimental strategies are advised for determining solubility in aqueous and organic solvents?

Answer:

  • Methodology : Use the shake-flask method: Saturate solvents (water, DMSO, ethanol) with the compound, filter, and quantify dissolved material via UV-Vis spectroscopy at λmax ≈ 260 nm.
  • Note : Existing data gaps (e.g., lacks solubility values) necessitate empirical determination. Partition coefficients (logP) can be estimated using computational tools like ACD/Labs .

Advanced: How can researchers resolve contradictions in reported chiral purity data?

Answer:

  • Chiral Validation : Employ polarimetry coupled with chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol mobile phase). Compare optical rotation ([α]D) with literature standards.
  • Case Study : For structurally similar compounds (), discrepancies arose due to racemization during synthesis. Mitigate by optimizing reaction temperature (<0°C) and avoiding basic conditions .

Advanced: What methodologies are recommended for assessing environmental impact and regulatory compliance?

Answer:

  • Ecotoxicity Testing : Follow OECD Guidelines 201 (algae) and 211 (Daphnia magna) to determine EC50 values.
  • Regulatory Alignment : Classify per Germany’s WGK 2 (water hazard) if structural analogs ( ) show similar persistence. Submit data to ECHA for REACH compliance .

Advanced: How can researchers optimize the synthesis to minimize diastereomer formation?

Answer:

  • Stereochemical Control : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the fluorination step. Monitor enantiomeric excess (ee) via <sup>19</sup>F NMR.
  • Case Study : For analogous hydrochlorides ( ), reducing reaction time to 2 hours and maintaining pH 6–7 improved ee from 85% to 98% .

Advanced: What analytical techniques are critical for identifying metabolic byproducts in biological studies?

Answer:

  • Metabolite Profiling : Use LC-MS/MS (Q-TOF) with collision-induced dissociation (CID) to fragment ions. Cross-reference with databases like METLIN.
  • Example : In vitro hepatic microsome assays (rat/human) revealed hydroxylated metabolites for related amines, requiring phase I/II enzyme inhibition studies .

Advanced: How should researchers address inconsistencies in reported partition coefficients (logP)?

Answer:

  • Validation Protocol : Compare experimental logP (shake-flask) with computational predictions (e.g., ChemAxon, MarvinSuite). For polar hydrochlorides, adjust for ionization (logDpH7.4) using Henderson-Hasselbalch calculations.
  • Note : Discrepancies >0.5 log units warrant re-evaluation of purity or solvent system .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.